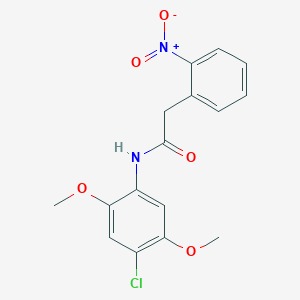

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide

Description

N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide is a substituted acetamide derivative featuring a 4-chloro-2,5-dimethoxyphenyl group linked via an acetamide bridge to a 2-nitrophenyl moiety. This compound belongs to a broader class of N-substituted acetamides, which are pivotal intermediates in organic synthesis and pharmaceutical research . The structural complexity of this molecule—characterized by chloro, methoxy, and nitro substituents—imparts unique electronic and steric properties, making it a subject of interest in structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O5/c1-23-14-9-12(15(24-2)8-11(14)17)18-16(20)7-10-5-3-4-6-13(10)19(21)22/h3-6,8-9H,7H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPQUHOFYQHRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-])OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2-nitrobenzoyl chloride.

Acylation Reaction: The 4-chloro-2,5-dimethoxyaniline undergoes an acylation reaction with 2-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired acetamide.

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Amines, thiols, in the presence of a base.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: Formation of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-aminophenyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions and inhibition due to its structural features.

Medicine: May serve as a lead compound for the development of new pharmaceuticals with specific biological activities.

Industry: Possible applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (CAS 301693-01-6)

- Structural Difference: The 2-nitrophenyl group is linked via an oxygen atom (phenoxy) instead of a direct carbon-carbon bond.

- This modification may alter solubility and receptor-binding interactions .

- Molecular Weight : 366.761 g/mol (vs. 367.76 g/mol for the target compound, assuming similar substitution).

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structural Difference : A methylsulfonyl group replaces the 2,5-dimethoxy substituents, and the nitro group is at the ortho position on the phenyl ring.

- The ortho-nitro configuration induces steric strain, as evidenced by torsion angles (-16.7° and 160.9°) in its crystal structure, which may influence conformational flexibility .

Piperazine and Heterocyclic Derivatives

N-(4-Chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

- Structural Difference : A piperazine ring with a 3-chlorophenyl substituent replaces the 2-nitrophenyl group.

- Predicted collision cross-section (CCS) values for this compound (197.6–204.9 Ų) suggest a larger molecular footprint compared to non-heterocyclic analogs .

Phenoxy-Linked Analogs with Methyl Substituents

N-(4-Chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide (ChemDiv ID 1683-5475)

- Structural Difference: A 3,4-dimethylphenoxy group replaces the 2-nitrophenyl moiety.

- The absence of a nitro group reduces electron-deficient character, which may diminish reactivity in electrophilic substitution reactions .

- Molecular Weight: 349.81 g/mol (C₁₈H₂₀ClNO₄), lighter than the target compound due to the lack of nitro groups.

Chloro- and Nitro-Substituted Acetamides

2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide (CAS 138681-35-3)

- Structural Difference : Multiple chloro substituents (2,6-dichloro) and a para-nitro group on the phenyl ring.

- Impact : The trifold chloro substitution creates significant steric hindrance and electron-withdrawing effects, which correlate with higher synthetic yields (82%) compared to less halogenated analogs .

Physicochemical and Structural Data Comparison

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.

Synthesis Overview:

The synthesis of this compound typically involves several steps:

- Starting Materials: The process begins with 4-chloro-2,5-dimethoxyaniline and 2-nitrophenol.

- Formation of Intermediate: The initial reaction involves acylation of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate.

- Final Product Formation: The intermediate is then reacted with 2-nitrophenol under basic conditions (e.g., potassium carbonate) to yield the final product.

Chemical Structure:

The compound features a chloro-substituted dimethoxyphenyl group and a nitrophenyl group, which contribute to its unique biological properties.

Biological Activity

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For instance, preliminary tests indicated that related compounds did not present significant cytotoxicity while demonstrating potential as antimicrobial agents .

Anticancer Activity:

The compound has also been investigated for its anticancer properties. The mechanism of action may involve interference with cell division or induction of apoptosis in cancer cells. Studies on structurally similar compounds suggest that modifications in the phenyl ring can enhance cytotoxic activity against specific cancer cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Targeting Bacterial Cell Walls: If antimicrobial, it may disrupt bacterial cell wall synthesis.

- Inhibition of Protein Synthesis: Interference with protein synthesis pathways is another potential mechanism.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted the compound's synergy with other antibiotics, enhancing its effectiveness against resistant strains of bacteria .

- Another investigation explored structural modifications that could improve its anticancer efficacy, suggesting that certain substitutions on the phenyl rings could significantly impact activity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.